Methyl quinuclidine-2-carboxylate
Description
Methyl quinuclidine-2-carboxylate is a bicyclic tertiary amine ester with the molecular formula C₉H₁₅NO₂ and a molecular weight of 169.11 g/mol . Its structure features a quinuclidine core (1-azabicyclo[2.2.2]octane) esterified at the 2-position with a methyl group. The compound exists in a stereospecific form, with the (2S)-enantiomer documented under CAS number 885517-00-0 . A hydrochloride salt derivative of this compound is also available (CAS: 1951438-80-4) at 97% purity, indicating its utility in specialized synthetic applications .
Properties
IUPAC Name |
methyl 1-azabicyclo[2.2.2]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-9(11)8-6-7-2-4-10(8)5-3-7/h7-8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQLMHAFLWKSHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCN1CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl quinuclidine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of quinuclidin-3-one with hydroxycyanhydrin, followed by esterification, dehydration, and hydrogenation . The reaction conditions typically involve the use of thionyl chloride for dehydration and Raney nickel for hydrogenation.
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, is also common to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Methyl quinuclidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinuclidine-2-carboxylic acid.
Reduction: Reduction reactions can yield quinuclidine derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the quinuclidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon or Raney nickel.
Substitution: Reagents such as alkyl halides and acyl chlorides are frequently used.
Major Products Formed: The major products formed from these reactions include quinuclidine-2-carboxylic acid, quinuclidine derivatives with alkyl or acyl groups, and other functionalized quinuclidine compounds .
Scientific Research Applications
Methyl quinuclidine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl quinuclidine-2-carboxylate involves its interaction with specific molecular targets. For instance, quinuclidine-based compounds can inhibit the enzyme acetylcholinesterase, thereby affecting neurotransmitter levels in the nervous system . Additionally, quinuclidine derivatives can disrupt bacterial cell division by inhibiting the formation of the cytokinetic Z-ring .
Comparison with Similar Compounds
Research Findings and Limitations
- Reactivity : Ethyl quinuclidine-2-carboxylate’s deuterium exchange under basic conditions highlights the acidity of the C-2 proton, a property likely shared by the methyl analog .
- Safety: Ethyl quinuclidine-2-carboxylate is classified as low hazard, but decomposition products (CO, NOx) necessitate caution during combustion . Data gaps exist for the methyl ester’s toxicity and ecotoxicity.
- Applications : Both esters are niche laboratory chemicals, with the ethyl variant better documented in handling protocols .
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